molecular formula C24H19FN4O2S B2825804 [5-(3-fluorophenyl)-14-methyl-7-(pyridin-4-ylmethylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892416-18-1

[5-(3-fluorophenyl)-14-methyl-7-(pyridin-4-ylmethylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2825804
CAS No.: 892416-18-1
M. Wt: 446.5
InChI Key: SZHYZQVYJHVKHZ-UHFFFAOYSA-N
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Description

The compound “(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol” is a complex organic molecule that features a variety of functional groups, including a fluorophenyl group, a pyridinylmethylthio group, and a pyridopyranopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridopyranopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the pyridinylmethylthio group. Typical synthetic routes might involve:

    Formation of the Pyridopyranopyrimidine Core: This could be achieved through a multi-step reaction involving cyclization and condensation reactions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinylmethylthio Group: This could be done through a thiol-ene reaction or a similar method.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The pyridine ring can be reduced under certain conditions.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3-chlorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
  • (2-(3-bromophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Uniqueness

The presence of the fluorophenyl group in the compound may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

[5-(3-fluorophenyl)-14-methyl-7-(pyridin-4-ylmethylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c1-14-21-19(17(12-30)11-27-14)10-20-23(31-21)28-22(16-3-2-4-18(25)9-16)29-24(20)32-13-15-5-7-26-8-6-15/h2-9,11,30H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHYZQVYJHVKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)F)SCC5=CC=NC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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